molecular formula C10H12FNO2 B13366286 Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)-

Benzenepropanoic acid, beta-amino-4-fluoro-, methyl ester, (betaS)-

Cat. No.: B13366286
M. Wt: 197.21 g/mol
InChI Key: BULPFQGZGPHEBO-VIFPVBQESA-N
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Description

(S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves the esterification of the amine with methyl chloroformate to produce (S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivative of the compound.

    Reduction: Alcohol derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(3,4-difluorophenyl)propanoate
  • Methyl 3-amino-3-(4-chlorophenyl)propanoate
  • Methyl 3-amino-3-(4-bromophenyl)propanoate

Uniqueness

(S)-Methyl 3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1

InChI Key

BULPFQGZGPHEBO-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)F)N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N

Origin of Product

United States

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